molecular formula C26H25ClFNO5 B2523756 (2-chloro-6-fluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 486427-36-5

(2-chloro-6-fluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2523756
CAS RN: 486427-36-5
M. Wt: 485.94
InChI Key: VQVSBYCZKSZGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-6-fluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H25ClFNO5 and its molecular weight is 485.94. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-6-fluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-6-fluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Alkaloid Synthesis

Research has identified new benzylisoquinoline alkaloids, such as those derived from the leaves of Beilschmiedia brevipes, showcasing the compound's relevance in natural product chemistry and potential pharmaceutical applications. The study by Pudjiastuti et al. (2010) highlights the synthesis of novel compounds with similar structural features, emphasizing the importance of such chemicals in exploring medicinal chemistry and natural product synthesis (Pudjiastuti et al., 2010).

Antimalarial Activity

Compounds with structural similarities have been synthesized and tested for their antimalarial properties. Zheng, Chen, and Gao (1991) discussed the synthesis of primaquine analogues with potential antimalarial effects. This underscores the significance of chemically complex compounds in developing new antimalarial drugs, indicating a path for the application of the queried compound in similar pharmaceutical contexts (Zheng, Chen, & Gao, 1991).

Fluorescent Labeling Reagents

The development of novel fluorophores for biomedical analysis represents another application area. Hirano et al. (2004) introduced a new fluorophore with strong fluorescence across a wide pH range, highlighting the utility of such compounds in labeling, detection, and analytical procedures in biological and chemical research (Hirano et al., 2004).

Synthesis of Pyrroloquinolines

The synthesis of pyrroloquinolines from similar structural precursors has been explored, with implications for the synthesis of natural products and potential pharmaceuticals. The study by Roberts et al. (1997) demonstrates the versatility of these compounds in organic synthesis, leading to the formal total syntheses of several complex molecules (Roberts, Joule, Bros, Álvarez, 1997).

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClFNO5/c1-31-17-7-9-18(10-8-17)34-15-22-19-14-24(33-3)23(32-2)13-16(19)11-12-29(22)26(30)25-20(27)5-4-6-21(25)28/h4-10,13-14,22H,11-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVSBYCZKSZGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC=C4Cl)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.